molecular formula C11H16N2 B1399003 N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine CAS No. 1342494-71-6

N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine

Cat. No. B1399003
CAS RN: 1342494-71-6
M. Wt: 176.26 g/mol
InChI Key: ZGMLAZIPFJOSLN-UHFFFAOYSA-N
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Description

N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine (MPCB) is a novel cyclobutanamine derivative possessing a unique structure with a nitrogen atom in the cyclobutanamine ring. Due to its unique structure, MPCB has been studied extensively for its potential applications in organic synthesis, drug discovery, and medicinal chemistry. It has been found to possess a wide range of properties, including high solubility, low toxicity, and excellent selectivity. This review aims to provide an overview of MPCB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities

Research on cyclobutane-containing alkaloids, which may share structural similarities with "N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine," highlights their origin from terrestrial and marine species. These compounds exhibit a range of biological activities, including antimicrobial, antibacterial, antitumor, and other potential therapeutic effects. Cyclobutane-containing alkaloids are considered significant leads for drug discovery due to their structural uniqueness and diverse biological functions. The synthesis and biological evaluation of these compounds suggest potential applications in developing new pharmacological agents (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).

DNA Methyltransferase Inhibitors and Cancer Therapy

Although not directly linked to "this compound," research on DNA methyltransferase inhibitors outlines the importance of epigenetic modifications in cancer therapy. These inhibitors, which may include structurally diverse compounds, demonstrate efficacy as antitumor agents by reversing epimutations, such as the hypermethylation of tumor suppressor genes. This research area underscores the potential of small molecules in developing novel cancer therapies, highlighting a possible application avenue for structurally innovative compounds like cyclobutane derivatives (Lyko & Brown, 2005).

Photodynamic Therapy in Dermatology

The application of photodynamic therapy (PDT) in dermatology presents another research area related to the potential uses of cyclobutane derivatives. While specific to topical photosensitizers like 5-aminolevulinic acid and its derivatives, this research area exemplifies the interest in compounds that can be activated by light to produce cytotoxic effects, particularly in treating skin conditions. The exploration of second-generation photosensitizers in PDT suggests ongoing research into structurally novel compounds that could improve therapeutic outcomes (Lee & Baron, 2011).

properties

IUPAC Name

N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-5-6-10(7-12-9)8-13-11-3-2-4-11/h5-7,11,13H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMLAZIPFJOSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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